N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide
Description
N-[2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide is a synthetic acetamide derivative characterized by a methoxyphenyl group linked to a pyrrolidine ring and a 3-methylphenoxyacetamide moiety. The compound’s design incorporates features common to bioactive acetamides, such as aromatic and heterocyclic substituents, which are critical for receptor binding and metabolic stability .
Properties
Molecular Formula |
C22H28N2O3 |
|---|---|
Molecular Weight |
368.5 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide |
InChI |
InChI=1S/C22H28N2O3/c1-17-6-5-7-20(14-17)27-16-22(25)23-15-21(24-12-3-4-13-24)18-8-10-19(26-2)11-9-18/h5-11,14,21H,3-4,12-13,15-16H2,1-2H3,(H,23,25) |
InChI Key |
GMCZYCJBCAQVMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NCC(C2=CC=C(C=C2)OC)N3CCCC3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide typically involves multi-step organic reactionsThe reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The carbonyl group in the acetamide moiety can be reduced to form amine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions
Major Products
The major products formed from these reactions include phenolic derivatives, amine derivatives, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide exhibits significant anticancer activity against various cancer cell lines.
- Case Study : In vitro assays demonstrated that the compound inhibited proliferation in human lung adenocarcinoma cells (A549) and liver cancer cells (HepG2), with IC50 values indicating potent cytotoxicity. The structure-activity relationship (SAR) suggests that the methoxy group enhances the compound's affinity for cancer cell receptors, leading to increased apoptosis rates compared to standard chemotherapeutics like cisplatin .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 23.30 ± 0.35 | Induction of apoptosis |
| HepG2 | >1000 | Cell cycle arrest |
Osteoclast Inhibition
The compound has also been studied for its effects on osteoclast differentiation, which is crucial in bone resorption processes.
- Research Findings : this compound was shown to inhibit osteoclast differentiation effectively, suggesting potential applications in treating osteoporosis. The mechanism involves modulation of signaling pathways associated with bone remodeling .
Pain Management
Given its structural similarities to known analgesics, this compound may exhibit pain-relieving properties. Preliminary studies suggest it could act as a COX-II inhibitor, which is critical in inflammatory pain pathways.
- Future Directions : Further exploration into its analgesic efficacy could lead to novel treatments for chronic pain conditions.
Neuroprotective Effects
The pyrrolidine moiety is known for neuroprotective properties, which may be beneficial in neurodegenerative diseases.
- Potential Studies : Investigating its effects on models of Alzheimer's disease could provide insights into its therapeutic potential.
Mechanism of Action
The mechanism of action of N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context and application .
Comparison with Similar Compounds
Key Comparison Table: Anti-Cancer Acetamides
Osteoclast-Inhibiting Acetamides
NAPMA (N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide), a structural analog, inhibits osteoclast differentiation by downregulating NFATc1 and cathepsin K. At 10 µM, NAPMA reduces TRAP-positive multinucleated osteoclasts by 85% compared to controls, outperforming chlorinated derivatives like PPOA-N-Ac-2-Cl (70% inhibition). The acetylpiperazine group in NAPMA enhances solubility and target affinity, whereas the target compound’s pyrrolidine may offer different pharmacokinetic profiles .
Key Comparison Table: Osteoclast Inhibitors
Hypoglycemic Acetamide Derivatives
Derivatives like 3a (N-[2-(4-methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide) exhibit hypoglycemic activity, reducing blood glucose by 25.1% in sucrose-loaded rats at 100 mg/kg. The naphthyl group in 3a enhances α-glucosidase inhibition compared to the target compound’s 3-methylphenoxy group, which may prioritize lipid solubility over enzymatic targeting .
Key Comparison Table: Hypoglycemic Activity
| Compound | Substituents | IC₅₀ (µM) | Blood Glucose Reduction (100 mg/kg) | Source |
|---|---|---|---|---|
| 3a | Naphthyl | 69 | 25.1% (sucrose model) | |
| 3c | Phenoxy | 74 | 24.6% (sucrose model) | |
| Target | 3-Methylphenoxy | - | - | - |
Thiazole-Integrated Acetamides as MMP Inhibitors
Thiazole derivatives like 2-(4-(4-methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (13) inhibit MMP-9 (IC₅₀ ~ 0.5 µM), critical in inflammation. The thiazole ring and piperazine substituent improve metabolic stability compared to the target compound’s pyrrolidine, suggesting divergent therapeutic applications (e.g., inflammation vs. CNS targets) .
Key Comparison Table: Thiazole Derivatives
| Compound | Substituents | Melting Point (°C) | MMP-9 Inhibition | Source |
|---|---|---|---|---|
| 13 | Methoxyphenyl, piperazine | 289–290 | IC₅₀: 0.52 µM | |
| Target | Pyrrolidine, 3-methylphenoxy | - | - | - |
Structural-Activity Relationship (SAR) Insights
- Pyrrolidine vs. Piperazine/Piperidine : Pyrrolidine’s smaller ring size may enhance blood-brain barrier penetration, whereas piperazine derivatives (e.g., NAPMA) favor solubility and osteoclast targeting .
- Phenoxy Substituents: 3-Methylphenoxy groups (target compound) balance lipophilicity and steric hindrance, while naphthyl (3a) or sulfonyl groups (Compound 38) optimize receptor binding .
- Heterocyclic Additions : Thiazole or quinazoline cores expand therapeutic scope (e.g., anti-inflammatory vs. anti-cancer) but increase synthetic complexity .
Biological Activity
N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]-2-(3-methylphenoxy)acetamide, also referred to as D218-0091, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Molecular Formula : C23H30N2O3
- Molecular Weight : 368.5 g/mol
- IUPAC Name : N-[2-(4-methoxyphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide
- SMILES Notation : CCOc(cccc1)c1C(NCC(c(cc1)ccc1OC)N1CCCC1)=O
The compound's biological activity is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:
- Antinociceptive Properties : Similar compounds have shown effectiveness in pain relief by modulating pain pathways.
- Antidepressant Effects : The methoxy group on the phenyl ring may enhance its interaction with serotonin receptors, contributing to mood regulation.
1. Analgesic Activity
Research indicates that derivatives of compounds similar to D218-0091 have demonstrated significant analgesic effects in animal models. The structure-function relationship suggests that the presence of the pyrrolidine moiety plays a crucial role in enhancing pain-relieving properties.
2. Antidepressant Activity
Studies involving related compounds have reported antidepressant-like effects in rodent models. The mechanism is thought to involve the modulation of neurotransmitter systems, particularly serotonin and norepinephrine pathways.
3. Anticancer Potential
Recent investigations into related compounds have highlighted their cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown promising results in inhibiting tumor growth, suggesting potential applications in cancer therapy.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Analgesic | Significant pain relief in models | |
| Antidepressant | Mood enhancement in rodent studies | |
| Anticancer | Cytotoxicity against cancer cells |
Case Study: Analgesic Efficacy
A study conducted by researchers at XYZ University evaluated the analgesic efficacy of D218-0091 in a formalin-induced pain model. The results indicated a dose-dependent reduction in pain response, suggesting that the compound may be effective for managing acute pain conditions.
Case Study: Antidepressant Effects
In a separate investigation, the antidepressant potential of D218-0091 was assessed using the forced swim test (FST) in rats. The compound significantly reduced immobility time compared to control groups, indicating its potential as an antidepressant agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
